Cas no 671-01-2 (N-Benzyl-3-fluorobenzamide)

N-Benzyl-3-fluorobenzamide is a fluorinated aromatic amide compound characterized by the presence of a benzyl group and a fluorine substituent on the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the benzyl group offers versatility for further functionalization. The compound is commonly utilized in the development of pharmacologically active agents, particularly in the design of enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in research applications.
N-Benzyl-3-fluorobenzamide structure
N-Benzyl-3-fluorobenzamide structure
Product name:N-Benzyl-3-fluorobenzamide
CAS No:671-01-2
MF:C14H12FNO
MW:229.249587059021
CID:857582
PubChem ID:835140

N-Benzyl-3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-3-fluorobenzamide
    • (3-fluorophenyl)-N-benzylcarboxamide
    • 3-Fluor-benzoesaeure-benzylamid
    • 3-fluoro-benzoic acid benzylamide
    • SB77121
    • CS-0206041
    • CBMicro_048145
    • DTXSID30356840
    • F94475
    • C14H12FNO
    • 671-01-2
    • BS-23712
    • SR-01000200739
    • BIM-0048169.P001
    • SR-01000200739-1
    • AN-652/33947057
    • MFCD00439111
    • AKOS002944292
    • Z27749656
    • DB-371371
    • STK414381
    • MDL: N185932
    • Inchi: InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
    • InChI Key: LKIBJWJYXBXEEB-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F

Computed Properties

  • Exact Mass: 229.09000
  • Monoisotopic Mass: 229.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 3.33050

N-Benzyl-3-fluorobenzamide Security Information

N-Benzyl-3-fluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Benzyl-3-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B276673-1g
N-Benzyl-3-fluorobenzamide
671-01-2
1g
$ 98.00 2023-04-18
TRC
B276673-100mg
N-Benzyl-3-fluorobenzamide
671-01-2
100mg
$ 64.00 2023-04-18
abcr
AB270933-25g
N-Benzyl-3-fluorobenzamide, 97%; .
671-01-2 97%
25g
€297.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276711-25g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
25g
¥2002.00 2024-05-04
A2B Chem LLC
AB77039-100g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
100g
$391.00 2024-04-19
1PlusChem
1P003T7Z-100g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
100g
$418.00 2025-02-20
1PlusChem
1P003T7Z-1g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
1g
$39.00 2025-02-20
TRC
B276673-500mg
N-Benzyl-3-fluorobenzamide
671-01-2
500mg
$ 87.00 2023-04-18
A2B Chem LLC
AB77039-1g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
1g
$30.00 2024-04-19
A2B Chem LLC
AB77039-5g
N-Benzyl-3-fluorobenzamide
671-01-2 97%
5g
$75.00 2024-04-19

Additional information on N-Benzyl-3-fluorobenzamide

Recent Advances in N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) Research: A Comprehensive Review

N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

One of the most notable advancements in the study of N-Benzyl-3-fluorobenzamide is its role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases implicated in cancer progression. The researchers utilized a combination of molecular docking and in vitro assays to identify the optimal structural modifications for enhancing binding affinity and selectivity. These findings open new avenues for the design of targeted cancer therapies.

In addition to its applications in oncology, N-Benzyl-3-fluorobenzamide has also been investigated for its potential in neurodegenerative disease research. A recent preprint on bioRxiv reported that fluorinated benzamide derivatives, including N-Benzyl-3-fluorobenzamide, show promising neuroprotective properties in cellular models of Alzheimer's disease. The study attributed these effects to the compound's ability to modulate amyloid-beta aggregation and reduce oxidative stress, suggesting its potential as a scaffold for developing disease-modifying agents.

The synthetic accessibility of N-Benzyl-3-fluorobenzamide has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an improved, scalable synthesis route for this compound, achieving higher yields and purity while reducing environmental impact through greener chemistry approaches. This methodological advancement is particularly significant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale biological testing.

Looking forward, the unique physicochemical properties of N-Benzyl-3-fluorobenzamide, particularly its fluorine substitution pattern, continue to attract attention in medicinal chemistry. The fluorine atom's influence on the compound's metabolic stability, membrane permeability, and target binding characteristics makes it a valuable structural feature for rational drug design. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a privileged scaffold in lead optimization programs.

In conclusion, the growing body of research on N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) underscores its importance as a versatile building block in drug discovery. Its applications span multiple therapeutic areas, from oncology to neurodegenerative diseases, and recent synthetic improvements have enhanced its accessibility for further research. As our understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly prominent role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:671-01-2)N-Benzyl-3-fluorobenzamide
A867336
Purity:99%
Quantity:100g
Price ($):263.0